molecular formula C16H12N2OS B2503579 5-benzoyl-N-phenyl-1,3-thiazol-2-amine CAS No. 307518-99-6

5-benzoyl-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B2503579
CAS No.: 307518-99-6
M. Wt: 280.35
InChI Key: JLFJYYOGASICIR-UHFFFAOYSA-N
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Description

5-benzoyl-N-phenyl-1,3-thiazol-2-amine is an organic compound with the molecular formula C16H12N2OS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by a thiazole ring substituted with a benzoyl group and a phenyl group, making it a valuable molecule in various scientific research fields .

Biochemical Analysis

Biochemical Properties

The compound (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone interacts with various enzymes and proteins. For instance, thiazole derivatives have been found to inhibit CDK9, a cyclin-dependent kinase . The binding interactions between the compound and these biomolecules can be characterized by hydrogen bonds and van der Waals interactions .

Cellular Effects

(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone can have various effects on cells and cellular processes. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, thiazole derivatives have been found to inhibit CDK9, a cyclin-dependent kinase . The binding interactions between the compound and these biomolecules can be characterized by hydrogen bonds and van der Waals interactions .

Metabolic Pathways

The metabolic pathways that (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone is involved in are not clear from the current search results. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzoyl chloride and aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-benzoyl-N-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-benzoyl-N-(2-chlorophenyl)-1,3-thiazol-2-amine
  • 5-benzyl-1,3-thiazol-2-amine
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

5-benzoyl-N-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzoyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

(2-anilino-1,3-thiazol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFJYYOGASICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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